Butyl 4-benzylmorpholine-2-carboxylate
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Overview
Description
Butyl 4-benzylmorpholine-2-carboxylate is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . It is a derivative of morpholine, a heterocyclic amine, and contains a benzyl group attached to the nitrogen atom of the morpholine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of Butyl 4-benzylmorpholine-2-carboxylate typically involves the reaction of 4-benzylmorpholine-2-carboxylic acid with butanol in the presence of a suitable catalyst . The reaction conditions often include heating the mixture under reflux and using a dehydrating agent to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Butyl 4-benzylmorpholine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Butyl 4-benzylmorpholine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl 4-benzylmorpholine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzyl group and morpholine ring can form specific interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Butyl 4-benzylmorpholine-2-carboxylate can be compared with other similar compounds such as:
4-Benzylmorpholine-2-carboxylic acid methyl ester: This compound has a methyl ester group instead of a butyl ester group, leading to differences in solubility and reactivity.
4-Benzylmorpholine-2-carbonitrile:
Methyl ®-4-(methylsulfonyl)piperazine-2-carboxylate hydrochloride: This compound has a piperazine ring instead of a morpholine ring, resulting in different biological activities and uses.
This compound stands out due to its unique combination of a benzyl group and a morpholine ring, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
butyl 4-benzylmorpholine-2-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-2-3-10-20-16(18)15-13-17(9-11-19-15)12-14-7-5-4-6-8-14/h4-8,15H,2-3,9-13H2,1H3 |
InChI Key |
LEXIHPWYDPXDQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CN(CCO1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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